Reduced Bone Formation Marker Suppression: Fosdagrocorat 15 mg vs. Prednisone 5 mg in RA Patients (Phase II)
In a Phase II randomized trial (N=323) in patients with active rheumatoid arthritis, fosdagrocorat (the prodrug of dagrocorat) at 15 mg daily produced median predicted changes in P1NP and osteocalcin that were noninferior to those observed with prednisone 5 mg daily. At week 8, fosdagrocorat 10 mg and 15 mg suppressed P1NP by -22% and -22% respectively, compared to -15% for prednisone 5 mg. Osteocalcin suppression with fosdagrocorat 15 mg was -17%, comparable to -17% for prednisone 10 mg and -10% for prednisone 5 mg [1].
| Evidence Dimension | Bone formation marker suppression (% change from baseline at week 8) |
|---|---|
| Target Compound Data | P1NP: -22% (fosdagrocorat 10 mg), -22% (fosdagrocorat 15 mg); Osteocalcin: -13% (10 mg), -17% (15 mg) |
| Comparator Or Baseline | Prednisone 5 mg: P1NP -15%, Osteocalcin -10%; Prednisone 10 mg: P1NP -18%, Osteocalcin -17% |
| Quantified Difference | Fosdagrocorat 15 mg vs. Prednisone 5 mg: P1NP difference -7 percentage points (greater suppression with fosdagrocorat); Osteocalcin difference -7 percentage points. Probability of fosdagrocorat ≤15 mg being noninferior to prednisone 5 mg for both markers >90% |
| Conditions | Phase II randomized trial (NCT01393639), 8-week treatment, patients with moderate to severe rheumatoid arthritis on background methotrexate |
Why This Matters
For researchers modeling glucocorticoid-induced osteoporosis or screening bone-sparing anti-inflammatory agents, fosdagrocorat/dagrocorat provides a reference compound that demonstrates preserved anti-inflammatory efficacy with bone marker changes similar to low-dose prednisone, enabling differentiation from conventional glucocorticoids that show steeper bone marker suppression at equipotent anti-inflammatory doses.
- [1] Shoji S, Suzuki A, Conrado DJ, Peterson MC, Hey-Hadavi J, McCabe D, Rojo R, Tammara B. Dissociated Agonist of Glucocorticoid Receptor or Prednisone for Active Rheumatoid Arthritis: Effects on P1NP and Osteocalcin Pharmacodynamics. CPT Pharmacometrics Syst Pharmacol. 2017 Jul;6(7):439-448. View Source
